molecular formula C13H15N3O B2996124 2-(cyclopentylamino)quinazolin-4(3H)-one CAS No. 1328165-49-6

2-(cyclopentylamino)quinazolin-4(3H)-one

货号: B2996124
CAS 编号: 1328165-49-6
分子量: 229.283
InChI 键: BMWLPLBIONSVCO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(Cyclopentylamino)quinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a quinazolinone core with a cyclopentylamino group attached to the second position.

准备方法

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for 2-(cyclopentylamino)quinazolin-4(3H)-one are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and scaling up of the processes.

化学反应分析

Types of Reactions

    Oxidation: Quinazolinones can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert quinazolinones to their corresponding dihydroquinazolinones.

    Substitution: Quinazolinones can participate in substitution reactions, particularly at the amino group or the quinazolinone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and TBHP.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or halides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of quinazolinones can yield quinazolinone N-oxides, while reduction can produce dihydroquinazolinones.

科学研究应用

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

相似化合物的比较

Similar Compounds

    2-Aminoquinazolin-4(3H)-one: Lacks the cyclopentylamino group but shares the quinazolinone core.

    2-(Phenylamino)quinazolin-4(3H)-one: Contains a phenylamino group instead of a cyclopentylamino group.

    2-(Methylamino)quinazolin-4(3H)-one: Contains a methylamino group instead of a cyclopentylamino group.

Uniqueness

2-(Cyclopentylamino)quinazolin-4(3H)-one is unique due to the presence of the cyclopentylamino group, which can influence its biological activity and chemical reactivity. This structural feature may confer specific binding properties and interactions with molecular targets, distinguishing it from other quinazolinone derivatives.

生物活性

2-(Cyclopentylamino)quinazolin-4(3H)-one is a derivative of quinazolinone, a class of compounds known for their diverse biological activities, including anticancer, antibacterial, and enzyme inhibition properties. This article presents a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a quinazolinone backbone with a cyclopentylamino substituent at the 2-position. This structural modification is believed to influence its biological activity significantly.

Anticancer Activity

Research has demonstrated that quinazolinone derivatives exhibit potent anticancer properties. A study evaluating various quinazolin-4(3H)-one derivatives found that compounds similar to this compound showed significant cytotoxic effects against human cancer cell lines, including MCF-7 (breast cancer) and A2780 (ovarian cancer). The most effective compounds had IC50 values substantially lower than the control drug lapatinib, indicating their potential as anticancer agents. For instance:

CompoundCell LineIC50 (µM)Control (Lapatinib) IC50 (µM)
2iMCF-70.173 ± 0.0125.9 ± 0.74
3iA27800.14 ± 0.0312.11 ± 1.03

These findings suggest that derivatives like this compound could serve as lead compounds for further development in cancer therapy .

Kinase Inhibition

A critical aspect of the biological activity of quinazolinones is their ability to inhibit various kinases involved in cancer progression. The study highlighted that compounds similar to this compound demonstrated inhibitory effects on key kinases such as CDK2, HER2, and EGFR. The following table summarizes the kinase inhibition data:

CompoundKinase TargetIC50 (µM)
2iCDK20.173 ± 0.012
3iHER20.079 ± 0.015
3fEGFR0.102 ± 0.014

These compounds exhibited comparable or superior activity compared to established inhibitors like imatinib and erlotinib .

Molecular docking studies have indicated that compounds like this compound act as ATP non-competitive inhibitors for certain kinases, which is crucial for their anticancer efficacy. The binding interactions and structural affinities were analyzed using computational methods, revealing insights into how these compounds inhibit kinase activity.

Additional Biological Activities

Beyond anticancer properties, quinazolinones also display other biological activities:

  • Antibacterial Activity : Some derivatives have shown promising results against bacterial pathogens, indicating potential for development as antibacterial agents.
  • Enzyme Inhibition : Quinazolinones have been reported to inhibit enzymes such as urease and COX, contributing to their therapeutic potential in various conditions .

Case Studies

  • Case Study on Anticancer Efficacy : A recent study synthesized a series of quinazolinone derivatives and evaluated their effects on MCF-7 and A2780 cell lines. The results indicated that modifications at the cyclopentyl group significantly enhanced cytotoxicity compared to other substitutions.
  • In Vivo Studies : Further investigations are necessary to evaluate the in vivo efficacy and safety profile of these compounds, particularly focusing on their pharmacokinetics and potential side effects.

属性

IUPAC Name

2-(cyclopentylamino)-3H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c17-12-10-7-3-4-8-11(10)15-13(16-12)14-9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2,(H2,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMWLPLBIONSVCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=NC3=CC=CC=C3C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。